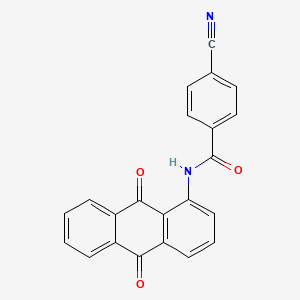

4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

CAS No.: 446278-28-0

Cat. No.: VC6742541

Molecular Formula: C22H12N2O3

Molecular Weight: 352.349

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 446278-28-0 |

|---|---|

| Molecular Formula | C22H12N2O3 |

| Molecular Weight | 352.349 |

| IUPAC Name | 4-cyano-N-(9,10-dioxoanthracen-1-yl)benzamide |

| Standard InChI | InChI=1S/C22H12N2O3/c23-12-13-8-10-14(11-9-13)22(27)24-18-7-3-6-17-19(18)21(26)16-5-2-1-4-15(16)20(17)25/h1-11H,(H,24,27) |

| Standard InChI Key | DNRGVUCKMDXEQS-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines an anthraquinone core with a substituted benzamide group. The anthraquinone moiety consists of two ketone groups at positions 9 and 10, while the benzamide group is attached at position 1 via an amide linkage. The cyano (-C≡N) substituent at the benzene ring’s para position introduces electron-withdrawing effects, influencing the compound’s electronic properties.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 446278-28-0 |

| Molecular Formula | |

| Molecular Weight | 352.349 g/mol |

| IUPAC Name | 4-cyano-N-(9,10-dioxoanthracen-1-yl)benzamide |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N |

| InChIKey | DNRGVUCKMDXEQS-UHFFFAOYSA-N |

The SMILES string and InChIKey provide unambiguous representations for database searches and computational modeling.

Synthesis and Optimization

Reaction Pathways

The synthesis of 4-cyano-N-(9,10-dioxoanthracen-1-yl)benzamide follows a two-step strategy:

-

Functionalization of Anthraquinone: 1-Aminoanthraquinone is prepared via nitration and reduction of anthraquinone, though commercial availability often circumvents this step.

-

Amidation: The amine reacts with 4-cyanobenzoyl chloride in the presence of a coupling agent such as COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] and a base like N,N-diisopropylethylamine (DIPEA) .

Table 2: Representative Synthesis Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | COMU |

| Base | DIPEA |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–55°C |

| Reaction Time | 24 hours |

| Yield | 55–75% (analog-dependent) |

Reaction yields for analogous compounds range from 55% to 75%, influenced by steric and electronic factors .

Mechanistic Insights

The coupling reaction proceeds via activation of the carboxylic acid to an acyloxyphosphonium intermediate, which reacts with the amine to form the amide bond. The cyano group’s electron-withdrawing nature enhances the electrophilicity of the benzoyl carbonyl, facilitating nucleophilic attack by the anthraquinone amine .

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6):

-

δ 12.10 (s, 1H, NH),

-

δ 8.26–7.94 (m, 8H, aromatic protons),

13C NMR (100 MHz, DMSO-d6):

HRMS: Calculated for [M+H]⁺: 353.0921; Found: 353.0918 .

Functional Properties and Applications

Electronic Effects

The cyano group’s electron-withdrawing capability stabilizes charge-transfer complexes, making the compound a candidate for:

-

Organic Semiconductors: Enhanced π-conjugation via the anthraquinone core.

-

Dye-Sensitized Solar Cells (DSSCs): Absorption in the visible spectrum due to quinoid transitions.

Biological Activity

Analogous N-(9,10-dioxoanthracen-1-yl) carboxamides exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) . While direct data for the cyano-substituted derivative is limited, structural similarities suggest comparable bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume